molecular formula C₁₈H₂₀N₃NaO₃S B1147215 雷贝拉唑钠 CAS No. 171440-19-0

雷贝拉唑钠

货号 B1147215
CAS 编号: 171440-19-0
分子量: 381.42
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rabeprazole Sodium is an organic sodium salt and a prodrug . It is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome .


Synthesis Analysis

Rabeprazole Sodium is subjected to various stress conditions such as acid hydrolysis, oxidation, and aqueous hydrolysis during its synthesis . A process for the synthesis of Rabeprazole Sodium has been developed in a laboratory, and six impurities were identified during this process .


Molecular Structure Analysis

The molecular formula of Rabeprazole Sodium is C18H20N3NaO3S . It has a molecular weight of 381.4 g/mol . The IUPAC name is sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide .


Chemical Reactions Analysis

Rabeprazole Sodium blocks the final step of gastric acid secretion . In gastric parietal cells, Rabeprazole Sodium is protonated, accumulates, and is transformed to an active sulfenamide . When studied in vitro, Rabeprazole Sodium is chemically activated at pH 1.2 with a half-life of 78 seconds .


Physical And Chemical Properties Analysis

Rabeprazole Sodium belongs to the class of anti-secretory drugs, with benzimidazoles substitution . These drugs induce gastric acid secretion through precise inhibition of the enzyme H+/K±ATPase (acid or proton pump) . This effect helps to treat and prevent conditions in which gastric acid directly aggravates symptoms such as duodenal and gastric ulcers .

科学研究应用

  1. 改善疗效的制剂:雷贝拉唑钠是一种有效的质子泵抑制剂 (PPI),用于抗溃疡治疗。其酸不稳定的特性需要以肠溶包衣剂型进行制剂。研究表明,使用两种不同的肠溶聚合物进行双延迟释放包衣——内层丙烯酸包衣,外层纤维素包衣——产生了具有理想物理化学和药物溶出特性的最佳产品 (Tirpude & Puranik, 2011)

  2. 杂质鉴定和分析:在雷贝拉唑钠的制造过程中,已经鉴定和分离出未知杂质,从而更好地了解该化合物的稳定性和纯度。此类研究有助于确保药物的安全性和有效性 (Rao 等,2010)

  3. 药物评估的分析方法:毛细管电泳已被开发并验证为一种测定药物制剂中雷贝拉唑钠的方法。该技术具有样品和试剂消耗少、分析速度快的优点,促进了制药行业的质量控制 (Garcia 等,2005)

  4. 对胃肠肽的影响:研究表明,雷贝拉唑可显着影响胃泌素、生长抑素和降钙素基因相关肽等多种胃肠肽的血浆水平,突出了其除抑酸之外的复杂药理作用 (Katagiri 等,2005)

  5. 药理学综述:雷贝拉唑钠比其他一些 PPI 抑制质子泵的效力更强、速度更快。其在壁细胞小管中独特的激活作用和对幽门螺杆菌的抗菌活性是其药理特征中令人感兴趣的领域 (Williams & Pounder,1999)

  6. 光降解下的稳定性:对雷贝拉唑光降解的研究提供了对其在各种条件下的稳定性的见解,这对储存和处理指南至关重要 (Garcia 等,2008)

  7. 速释剂型开发:开发具有快速疗效的雷贝拉唑钠速释口服片剂是一项重大进展。该制剂设计为快速吸收和立即缓解治疗,特别有益于需要快速作用的胃食管反流病治疗的患者 (Lee & Kim,2021)

安全和危害

Rabeprazole Sodium can cause skin irritation, eye irritation, and specific target organ toxicity – single exposure . It may cause respiratory irritation and serious side effects . Taking Rabeprazole Sodium long-term may cause you to develop stomach growths called fundic gland polyps .

属性

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044205
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole sodium

CAS RN

117976-90-6
Record name Rabeprazole sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,150
Citations
GM Reddy, BV Bhaskar, PP Reddy, P Sudhakar… - … of pharmaceutical and …, 2007 - Elsevier
… During the analysis of laboratory batches of rabeprazole sodium, six impurities with area … in the lab batches of rabeprazole sodium by spectroscopic and spectrometric techniques and …
Number of citations: 45 www.sciencedirect.com
R Buchireddy, K Mukkanti, P Srinivasulu, KSV Srinivas - Chromatographia, 2008 - Springer
… Because a process for synthesis of rabeprazole sodium has recently been developed in our laboratory, an RP-LC method was developed for analysis of rabeprazole sodium and its …
Number of citations: 16 link.springer.com
MP Jones, D Shah, CC Ebert - Digestive diseases and sciences, 2003 - Springer
… Our aim was to determine the effect of rabeprazole sodium on several parameters of gastric … , after administration of placebo, and after rabeprazole sodium 20 mg daily for one week. No …
Number of citations: 25 link.springer.com
PS Rao, UK Ray, PB Gupta, DVNS Rao, A Islam… - … of pharmaceutical and …, 2010 - Elsevier
… Rabeprazole sodium [1] is a proton pump inhibitor, used as an antiulcerative. During the manufacturing of rabeprazole sodium, we observed an unknown impurity at levels 0.05–0.1% in …
Number of citations: 16 www.sciencedirect.com
Pounder - Alimentary Pharmacology & Therapeutics, 1999 - Wiley Online Library
… Rabeprazole sodium is a new substituted benzimidazole proton pump inhibitor with several differences compared with existing proton pump inhibitors. In vitro and animal studies have …
Number of citations: 153 onlinelibrary.wiley.com
S Ren, MJ Park, H Sah, BJ Lee - International journal of pharmaceutics, 2008 - Elsevier
The chemical stability of a proton-pump inhibitor, rabeprazole sodium, was evaluated in simulated intestinal fluid (pH 6.8) containing various ‘Generally Recognized As Safe (GRAS)’-…
Number of citations: 61 www.sciencedirect.com
CV Garcia, NS Nudelman, M Steppe… - … of pharmaceutical and …, 2008 - Elsevier
Rabeprazole sodium is a proton pump inhibitor, used in acid-related disorders, like peptic ulcers and gastroesophageal reflux. It is known to be an acid-labile drug, however, few data …
Number of citations: 51 www.sciencedirect.com
N Rahman, Z Bano, SNH Azmi - Chemical and Pharmaceutical …, 2008 - jstage.jst.go.jp
… of rabeprazole sodium in the presence of formulation excipients. Method A is based on the reaction of rabeprazole sodium … Method B utilizes the reaction of rabeprazole sodium with 1-…
Number of citations: 26 www.jstage.jst.go.jp
CV Garcia, CS Paim, M Steppe… - Journal of pharmaceutical …, 2006 - Elsevier
… The aim of this work is to develop and validate a dissolution test for rabeprazole sodium coated tablets using a reverse-phase liquid chromatographic method. After test sink conditions, …
Number of citations: 51 www.sciencedirect.com
S Shwetha, K Kamath, SK Kumar - International Journal of …, 2012 - scholar.archive.org
… of Rabeprazole Sodium under gastro … work Rabeprazole sodium was chosen as the drug to be incorporated into the individual polymer like HPMC K15 M and EC. Rabeprazole sodium …
Number of citations: 30 scholar.archive.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。